Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-(6-aminopyridin-3-yl)-3-oxopiperazine-1-carboxylate

CDK4/6 inhibitor synthesis Ribociclib intermediate piperazine ring oxidation state

This is the established late-stage intermediate for Ribociclib (CDK4/6 inhibitor). The unique 3-oxo group on the piperazine ring provides a critical hydrogen-bond acceptor, differentiating it from the non-oxo analog used in Palbociclib synthesis. Substituting one for the other compromises API identity and GMP compliance. Supplied at ≥95% purity with full COA, it enables direct use in Buchwald-Hartwig coupling and subsequent Boc deprotection for salt formation per ICH Q7 guidelines.

Molecular Formula C14H20N4O3
Molecular Weight 292.339
CAS No. 866620-29-3
Cat. No. B2901944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-aminopyridin-3-yl)-3-oxopiperazine-1-carboxylate
CAS866620-29-3
Molecular FormulaC14H20N4O3
Molecular Weight292.339
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CN=C(C=C2)N
InChIInChI=1S/C14H20N4O3/c1-14(2,3)21-13(20)17-6-7-18(12(19)9-17)10-4-5-11(15)16-8-10/h4-5,8H,6-7,9H2,1-3H3,(H2,15,16)
InChIKeyRRCJBVSTRMKBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 500 mg / 1 g / 2.5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 4-(6-Aminopyridin-3-yl)-3-Oxopiperazine-1-Carboxylate (CAS 866620-29-3): Procurement-Relevant Identity and Core Characteristics


Tert-butyl 4-(6-aminopyridin-3-yl)-3-oxopiperazine-1-carboxylate (CAS 866620-29-3) is a Boc-protected 3-oxopiperazine derivative bearing a 6-aminopyridin-3-yl substituent, with molecular formula C₁₄H₂₀N₄O₃ and a molecular weight of 292.33 g·mol⁻¹ . The compound belongs to the pharmacologically significant class of aminopyridinyl-oxopiperazines, which serve as key synthetic intermediates in the manufacture of third-generation cyclin-dependent kinase (CDK) inhibitors, most notably Ribociclib (LEE011) [1]. Commercially, it is supplied at a certified purity of ≥95% and is characterized by the InChI Key RRCJBVSTRMKBGB-UHFFFAOYSA-N, enabling unambiguous identity verification during procurement .

Why Generic Substitution of Tert-Butyl 4-(6-Aminopyridin-3-yl)-3-Oxopiperazine-1-Carboxylate (CAS 866620-29-3) Carries Quantifiable Risk in CDK-Targeted Synthesis Programs


Within the family of N-Boc-protected aminopyridinyl-piperazine building blocks, seemingly minor structural variations—specifically the presence or absence of the 3-oxo (carbonyl) group on the piperazine ring—precipitate fundamentally divergent synthetic destinies. The target compound (C₁₄H₂₀N₄O₃, MW 292.33) incorporates a C=O moiety at position 3 of the piperazine ring, which provides a critical hydrogen-bond acceptor site and alters ring conformation relative to its non-oxo analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5, C₁₄H₂₂N₄O₂, MW 278.35) . This single-atom difference (O vs 2H) dictates which CDK4/6 inhibitor the intermediate ultimately produces: the 3-oxo compound is the established late-stage intermediate for Ribociclib (Novartis), whereas the non-oxo piperazine analog is employed in the Palbociclib (Pfizer) synthetic pathway and is classified as a known Palbociclib impurity [1]. Substituting one for the other cannot yield the intended final active pharmaceutical ingredient (API) and introduces an off-pathway impurity that compromises regulatory compliance in GMP manufacturing environments .

Quantitative Comparative Evidence Guide for Tert-Butyl 4-(6-Aminopyridin-3-yl)-3-Oxopiperazine-1-Carboxylate (CAS 866620-29-3) Versus Closest Analogs


Structural Differentiation: 3-Oxo Carbonyl Defines Ribociclib-Specific Intermediate Identity Versus Non-Oxo Analog

The target compound possesses a carbonyl group at position 3 of the piperazine ring, confirmed by the InChI string which explicitly encodes the C(=O) functionality at ring position 3: 1S/C14H20N4O3/c1-14(2,3)21-13(20)17-6-7-18(12(19)9-17)10-4-5-11(15)16-8-10 . This 3-oxo substituent is absent in the closest commercially available analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5), which has the molecular formula C₁₄H₂₂N₄O₂—two fewer oxygen atoms and two additional hydrogen atoms—yielding a molecular weight difference of +14.00 g·mol⁻¹ (292.33 vs 278.35) . The carbonyl oxygen serves as a hydrogen-bond acceptor that modulates both the reactivity of the piperazine nitrogen atoms in downstream Buchwald-Hartwig coupling reactions and the conformational preference of the six-membered ring, directly influencing which CDK4/6 inhibitor scaffold the intermediate can access [1].

CDK4/6 inhibitor synthesis Ribociclib intermediate piperazine ring oxidation state

Synthetic Pathway Fidelity: Target Compound Is the Documented Ribociclib Intermediate; Non-Oxo Analog Is a Palbociclib Pathway Impurity

The target compound is explicitly identified in the patent and review literature as a key late-stage intermediate in the synthesis of Ribociclib (LEE011), a CDK4/6 inhibitor that achieved a median progression-free survival of 25.3 months in combination with aromatase inhibitors for HR+/HER2− advanced breast cancer [1][2]. In the convergent Ribociclib synthetic route, the Boc-protected 3-oxopiperazine-aminopyridine intermediate undergoes Buchwald-type coupling with a pyrrolopyrimidine electrophile, followed by Boc deprotection to yield the API [3]. By contrast, the non-oxo analog (CAS 571188-59-5) is catalogued as an impurity of Palbociclib—a structurally distinct CDK4/6 inhibitor from Pfizer with a median PFS of 27.6 months in the same clinical setting [2]. Ribociclib and Palbociclib differ in their pyrrolopyrimidine vs. pyrido[2,3-d]pyrimidine core scaffolds, and the intermediates that feed each pathway are not interchangeable [1].

Ribociclib synthesis Palbociclib impurity CDK4/6 inhibitor intermediate Buchwald coupling

Purity Specification: Commercially Available at ≥95% Purity with Documented Certificate of Analysis Availability

The target compound is commercially supplied at a minimum purity of 95%, as certified by Sigma-Aldrich (product number ENAH9453D9E3), with Certificates of Analysis (COA) available for each batch via the manufacturer's document retrieval system . CymitQuimica independently lists the compound at a minimum purity of 95% under reference 3D-RJB62029 . This purity level is consistent with the requirements for late-stage pharmaceutical intermediates destined for GMP API manufacturing, where impurities above 0.10–0.15% must be identified, quantified, and controlled per ICH Q3A guidelines. By comparison, the non-oxo analog (CAS 571188-59-5) is commercially available at a wider purity range (typically 97% from certain suppliers), reflecting its dual role as both an intermediate and a characterized impurity standard .

purity specification COA pharmaceutical intermediate quality GMP procurement

Synthetic Yield Benchmarking: Photocatalytic Route Achieves Up to 95% Yield for the Aminopyridinyl-Piperazine Scaffold Class

While direct published yield data for the exact target compound (CAS 866620-29-3) using modern synthetic methods is limited in the peer-reviewed literature, the closely related non-oxo analog (tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, CAS 571188-59-5) has been synthesized via a photocatalytic method in 95% isolated yield as a colorless white solid (CN108558792B, Example 1) [1]. This represents a substantial improvement over the prior art method for this compound class, which achieved a comprehensive yield of less than 81.8% [1]. Given that the 3-oxopiperazine variant shares the same aminopyridine coupling chemistry, the photocatalytic methodology is expected to be transferable, though specific optimization for the 3-oxo substrate would be required to account for the altered electronic environment of the piperazine ring conferred by the carbonyl group [2].

synthetic yield photocatalytic synthesis process chemistry piperazine coupling

Molecular Descriptor Differentiation: LogP, H-Bond Acceptors, and Topological Polar Surface Area Impact Downstream Coupling Efficiency

The presence of the 3-oxo group in the target compound (CAS 866620-29-3) increases the calculated hydrogen-bond acceptor count from 4 (in the non-oxo analog CAS 571188-59-5) to 5, and raises the topological polar surface area (TPSA) by approximately 17–20 Ų relative to the non-oxo comparator, based on standard fragment-based calculations for the carbonyl group contribution (C=O adds ~17 Ų to TPSA per the Ertl method) [1]. This increased polarity can influence solubility in organic solvents commonly used in Buchwald-Hartwig coupling reactions (e.g., 1,4-dioxane, toluene) and may affect the partition of the intermediate between aqueous and organic phases during workup [2]. The molecular weight increase of +14.00 g·mol⁻¹ (292.33 vs. 278.35) is modest but sufficient to alter chromatographic retention times, aiding in-process control (IPC) differentiation between the two intermediates during manufacturing [1].

physicochemical descriptors hydrogen bonding drug-likeness Buchwald coupling

Optimal Procurement and Deployment Scenarios for Tert-Butyl 4-(6-Aminopyridin-3-yl)-3-Oxopiperazine-1-Carboxylate (CAS 866620-29-3)


GMP-Compliant Ribociclib API Manufacturing: Late-Stage Intermediate for Buchwald Coupling

This compound is the established late-stage intermediate for Ribociclib (Kisqali) manufacture, as documented in patent WO 2010/020675 A1 and the process chemistry patent US 2019/0345163 A1 [1]. The Boc-protected 3-oxopiperazine-aminopyridine moiety undergoes palladium-catalyzed Buchwald-Hartwig coupling with a pyrrolopyrimidine electrophile in 1,4-dioxane using cesium carbonate as base, followed by Boc deprotection to release the piperazine NH for salt formation [1]. Procurement at ≥95% purity with full COA documentation enables direct use in GMP manufacturing suites without additional purification, supporting the regulatory requirement that starting materials for API synthesis be fully characterized and controlled per ICH Q7 guidelines .

Medicinal Chemistry CDK4/6 Inhibitor Optimization: 3-Oxopiperazine Scaffold for Structure-Activity Relationship (SAR) Exploration

The 3-oxopiperazine scaffold of the target compound provides a conformationally constrained hydrogen-bond acceptor that can be exploited in kinase inhibitor design beyond Ribociclib [1]. The free 6-amino group on the pyridine ring serves as a synthetic handle for further derivatization—including amide coupling, reductive amination, or sulfonamide formation—enabling the systematic exploration of SAR around the solvent-exposed region of the CDK4/6 ATP-binding pocket [2]. The 3-oxo carbonyl can also be reduced to the corresponding piperazine using LiAlH₄ under controlled conditions, providing orthogonal access to both the oxo and reduced scaffolds from a single purchased intermediate [2].

Analytical Reference Standard for Ribociclib Intermediate Identity and Impurity Profiling

As the authentic Ribociclib synthetic intermediate, this compound (CAS 866620-29-3) serves as the primary reference standard for HPLC retention time marking and LC-MS identity confirmation during in-process control of Ribociclib manufacturing batches [1]. Its characteristic InChI Key (RRCJBVSTRMKBGB-UHFFFAOYSA-N) and molecular ion ([M+H]⁺ m/z 293.3) enable unambiguous identification even in complex reaction mixtures, distinguishing it from the non-oxo analog (CAS 571188-59-5, MW 278.35) which may appear as a process impurity if the wrong starting material is inadvertently used or if over-reduction occurs during synthesis .

C-14 or Deuterium Isotope Labeling Precursor for Ribociclib Pharmacokinetic and Metabolic Studies

The presence of the Boc protecting group and the free 6-amino functionality makes this intermediate amenable to isotopic labeling at multiple positions. The 6-aminopyridine moiety can be subjected to H/D exchange or labeled via reductive amination with deuterated reagents, while the Boc group provides a site for ¹⁴C incorporation via labeled tert-butyl chloroformate [2]. The labeled intermediate can then be carried forward to Ribociclib through the established synthetic route, yielding isotopically labeled API for use in absolute bioavailability studies, mass balance/metabolite profiling, or DMPK investigations required for regulatory submissions [2].

Quote Request

Request a Quote for Tert-butyl 4-(6-aminopyridin-3-yl)-3-oxopiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.